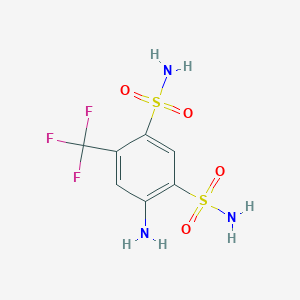

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44625. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O4S2/c8-7(9,10)3-1-4(11)6(19(13,16)17)2-5(3)18(12,14)15/h1-2H,11H2,(H2,12,14,15)(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVABEGPNKGLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215710 | |

| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-62-6 | |

| Record name | 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 654-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-α,α,α-trifluorotoluene-2,4-disulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBN90877RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a primary metabolite of the diuretic hydroflumethiazide, is a dual inhibitor of carbonic anhydrase (CA) and cyclic AMP (cAMP) phosphodiesterase (PDE). Its mechanism of action is centered on the modulation of pH homeostasis and intracellular signaling pathways through the inhibition of these key enzymes. This technical guide provides a comprehensive overview of its biochemical activity, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.

Core Mechanism of Action: Dual Enzyme Inhibition

The primary mechanism of action of this compound involves the simultaneous inhibition of two distinct enzyme families:

-

Carbonic Anhydrases (CAs): As a sulfonamide derivative, the compound is a potent inhibitor of carbonic anhydrases. These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). By inhibiting CA, the compound disrupts pH regulation, ion transport, and other physiological processes dependent on this equilibrium. This activity is the basis for its potential as an anti-glaucoma agent, as CA inhibition in the ciliary body of the eye reduces aqueous humor formation and consequently intraocular pressure.

-

Cyclic AMP Phosphodiesterases (PDEs): The compound also demonstrates inhibitory activity against phosphodiesterases, enzymes responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, it leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and modulates numerous downstream signaling pathways involved in processes such as cell growth, differentiation, and metabolism. This aspect of its mechanism contributes to its potential anti-tumor properties.

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary targets has been quantified in seminal research. The following tables summarize the key inhibition constants.

| Target Enzyme | Inhibition Constant (Kᵢ) | Comments |

| Carbonic Anhydrase (from human red blood cells) | 4 x 10⁻⁸ M | Indicates high-affinity binding to the enzyme's active site.[1] |

| Target Enzyme | IC₅₀ Value | Comments |

| Cyclic AMP Phosphodiesterase (from bovine brain) | 1.5 x 10⁻⁴ M | Demonstrates moderate inhibitory activity against this enzyme family.[1] |

Detailed Experimental Protocols

The following sections outline the methodologies employed to determine the inhibitory activity of this compound.

Carbonic Anhydrase Inhibition Assay

Principle: The assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase. The method described by Brørs et al. (1982) is a changing pH-method.

Protocol:

-

Enzyme Preparation: A hemolysate of human red blood cells serves as the source of carbonic anhydrase.

-

Reaction Mixture: A barbital buffer is used, and the reaction is initiated by the addition of CO₂-saturated water.

-

pH Measurement: The time taken for the pH of the reaction mixture to decrease from 8.5 to 7.5 is measured using a pH meter and a stopwatch.

-

Inhibition Measurement: The assay is repeated in the presence of varying concentrations of this compound.

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from the concentration of the inhibitor that produces a 50% reduction in the enzyme's catalytic activity.

Cyclic AMP Phosphodiesterase Inhibition Assay

Principle: This two-step radioisotope assay measures the activity of phosphodiesterase by quantifying the conversion of ³H-cAMP to ³H-5'-AMP.

Protocol:

-

Enzyme Source: A homogenate of bovine brain is used as the source of cyclic AMP phosphodiesterase.

-

Reaction Incubation: The enzyme is incubated with ³H-cAMP in a Tris-HCl buffer containing MgCl₂ at 30°C. The reaction is initiated in the presence and absence of this compound.

-

Reaction Termination: The reaction is stopped by boiling the mixture.

-

Conversion to Adenosine: The ³H-5'-AMP is converted to ³H-adenosine by the addition of snake venom (Ophiophagus hannah).

-

Separation: The unreacted ³H-cAMP is separated from the ³H-adenosine product using an anion exchange resin (Dowex 2x8).

-

Quantification: The radioactivity of the ³H-adenosine in the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.

Caption: Dual inhibition of Carbonic Anhydrase and Phosphodiesterase.

Caption: Workflow for Carbonic Anhydrase inhibition assay.

Caption: Workflow for Phosphodiesterase inhibition assay.

Conclusion

This compound presents a compelling profile as a dual inhibitor of carbonic anhydrase and cyclic AMP phosphodiesterase. Its potent inhibition of carbonic anhydrase underscores its potential in therapeutic areas sensitive to pH and ion balance, such as glaucoma. Concurrently, its ability to modulate intracellular cAMP levels through phosphodiesterase inhibition opens avenues for its investigation in the context of cell signaling and oncology. The detailed protocols provided herein offer a foundation for the further characterization and development of this and structurally related compounds. Understanding this dual mechanism is critical for designing future studies to explore its full therapeutic potential and for the development of more selective and potent inhibitors targeting these important enzyme families.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a compound of interest for its role as a carbonic anhydrase inhibitor with potential applications in anti-tumor and anti-glaucoma therapies.[1] This document details its chemical identity, summarizes its key physical and chemical characteristics in a structured format, outlines general experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Chemical Identity and Structure

This compound, also known as 2,4-Disulfamyl-5-trifluoromethylaniline, is a sulfonamide derivative with the chemical formula C₇H₈F₃N₃O₄S₂.[1] Its structure is characterized by a benzene ring substituted with an amino group, a trifluoromethyl group, and two sulfonamide groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 654-62-6 |

| Molecular Formula | C₇H₈F₃N₃O₄S₂[1] |

| Molecular Weight | 319.28 g/mol [1] |

| SMILES | C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F[2] |

| InChIKey | KRVABEGPNKGLOT-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

Table 2: Quantitative Physicochemical Data

| Property | Value |

| Melting Point | 241-246 °C |

| Boiling Point (Predicted) | 562.8 °C at 760 mmHg |

| Density (Predicted) | 1.743 g/cm³ |

| pKa (Predicted) | 9.14 ± 0.60 |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| Appearance | White powder |

Note: Some of the presented data are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not publicly available from the data sources, this section outlines general, widely accepted methodologies for measuring these key parameters.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at which half of the compound is in its ionized form.

Biological Context and Signaling Pathways

This compound is a known carbonic anhydrase inhibitor and a metabolite of the diuretic hydroflumethiazide. Its biological activity is relevant to conditions such as glaucoma and certain types of cancer.

Metabolic Pathway

This compound is a metabolite of the diuretic drug hydroflumethiazide. The metabolic conversion involves the opening of the dihydrothiadiazine ring of hydroflumethiazide.

Caption: Metabolic Conversion of Hydroflumethiazide.

Carbonic Anhydrase Inhibition in Cancer

In the hypoxic microenvironment of solid tumors, the expression of carbonic anhydrase IX (CAIX) is upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). CAIX helps maintain a neutral intracellular pH by converting CO₂ and water to bicarbonate and protons, which are then extruded, leading to extracellular acidification. This process promotes tumor cell survival and proliferation. As a carbonic anhydrase inhibitor, this compound can disrupt this pathway.

Caption: Carbonic Anhydrase IX Pathway in Cancer.

Signaling Pathways in Glaucoma

The pathophysiology of glaucoma involves multiple signaling pathways that regulate intraocular pressure (IOP) and retinal ganglion cell survival. Two key pathways are the Transforming Growth Factor-beta (TGF-β) and the Wnt signaling pathways. Dysregulation of these pathways in the trabecular meshwork can lead to increased IOP. Carbonic anhydrase inhibitors, by reducing aqueous humor production, can help manage IOP.

Caption: Key Signaling Pathways in Glaucoma.

Conclusion

This compound possesses physicochemical properties that make it a subject of interest in medicinal chemistry. Its role as a carbonic anhydrase inhibitor positions it as a potential therapeutic agent for conditions where this enzyme's activity is dysregulated, such as in certain cancers and glaucoma. Further research, including detailed experimental validation of its properties and in-depth studies of its interactions with biological systems, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for professionals engaged in such research and development endeavors.

References

An In-depth Technical Guide to 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS Number: 654-62-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a sulfonamide derivative that has garnered interest within the scientific community for its potential therapeutic applications. As a potent inhibitor of carbonic anhydrase (CA), this compound is being investigated for its role in the management of conditions characterized by aberrant CA activity, notably certain types of cancer and glaucoma.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its chemical and physical properties, mechanism of action, and relevant experimental methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 654-62-6 | [3] |

| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [2] |

| Molecular Weight | 319.28 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4-Disulfamyl-5-trifluoromethylaniline, 5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 241-246 °C | |

| Solubility | Soluble in DMSO and methanol. | [1] |

| Purity | Typically >98% (by HPLC) |

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action of this compound is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6]

Role of Carbonic Anhydrases in Physiology and Disease

Carbonic anhydrases are ubiquitously expressed and play a crucial role in a variety of physiological processes, including pH regulation, CO₂ and bicarbonate transport, and fluid secretion. Several isoforms of CA have been identified, with their expression patterns varying across different tissues and cellular compartments.

-

In Cancer: Tumor cells often overexpress certain CA isoforms, particularly the transmembrane CA IX and CA XII.[7] These enzymes contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis while protecting cancer cells from apoptosis.[5][8][9] Inhibition of these tumor-associated CAs is therefore a promising strategy for cancer therapy.[10]

-

In Glaucoma: In the eye, carbonic anhydrase in the ciliary body is involved in the production of aqueous humor.[11][12] Elevated intraocular pressure, a major risk factor for glaucoma, can be managed by reducing the production of aqueous humor.[13][14] Carbonic anhydrase inhibitors are used to achieve this therapeutic effect.[15]

Signaling Pathway of Carbonic Anhydrase IX in Cancer

The inhibition of CA IX by compounds such as this compound can disrupt the pH regulation in tumor cells, leading to intracellular acidification and subsequent cell death. The following diagram illustrates the signaling pathway associated with CA IX in the tumor microenvironment.

Caption: Signaling pathway of Carbonic Anhydrase IX in cancer cells.

Biological Activity

While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory activity of sulfonamides against various carbonic anhydrase isoforms is well-documented. The table below presents typical inhibitory constants (Kᵢ) for other sulfonamide-based inhibitors against key CA isoforms to provide a comparative context.

| Carbonic Anhydrase Isoform | General Sulfonamide Inhibitor Kᵢ (nM) |

| CA I | 10 - 1000 |

| CA II | 1 - 100 |

| CA IX | 0.1 - 50 |

| CA XII | 1 - 100 |

Note: The actual inhibitory activity of this compound may vary and requires experimental determination.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the synthesis, purification, and biological evaluation of this compound.

Synthesis

A general synthetic route for related sulfonamides involves the chlorosulfonation of a substituted aniline followed by amination. A specific, detailed protocol for this compound is not publicly available, but a plausible synthesis workflow is outlined below.

Caption: A plausible synthetic workflow for the target compound.

Purification

Purification of the final compound is critical to remove impurities and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the purification of sulfonamide derivatives.

Protocol: RP-HPLC Purification of Sulfonamides

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 254 nm.

-

Procedure: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol). b. Inject the sample onto the HPLC system. c. Collect fractions corresponding to the major peak. d. Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of this compound against various CA isoforms can be determined using an in vitro assay that measures the esterase activity of the enzyme.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

-

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically at 405 nm.

-

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).

-

Tris-HCl buffer (50 mM, pH 7.5).

-

p-Nitrophenyl acetate (pNPA) substrate solution.

-

This compound (dissolved in DMSO).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure: a. To the wells of a 96-well plate, add Tris-HCl buffer. b. Add varying concentrations of the inhibitor (this compound) or DMSO (for control wells). c. Add the carbonic anhydrase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the pNPA substrate solution. e. Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

-

Data Analysis: a. Calculate the rate of reaction (slope of the absorbance vs. time curve) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data for this compound are not currently available in the public literature. However, general characteristics of sulfonamides and trifluoromethyl-containing compounds can provide some initial insights.

-

Pharmacokinetics: Sulfonamides are generally well-absorbed orally and exhibit wide distribution throughout the body. Metabolism primarily occurs in the liver, and excretion is mainly via the kidneys. The presence of the trifluoromethyl group can influence metabolic stability and lipophilicity, potentially affecting the pharmacokinetic profile.

-

Toxicology: The primary toxicological concerns with sulfonamides are hypersensitivity reactions. The trifluoromethyl group is generally considered to be metabolically stable and has been incorporated into many approved drugs to enhance their properties.

Conclusion

This compound is a promising carbonic anhydrase inhibitor with potential therapeutic applications in oncology and ophthalmology. Its ability to target key enzymes involved in tumor progression and intraocular pressure regulation makes it a valuable lead compound for further drug development. This guide has summarized the currently available technical information on this molecule. Further research is warranted to fully elucidate its biological activity, pharmacokinetic profile, and safety profile to advance its potential clinical translation.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | 654-62-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]

- 10. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 12. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 13. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. achieveeye.com [achieveeye.com]

- 15. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of 2,4-Disulfamyl-5-trifluoromethylaniline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of 2,4-Disulfamyl-5-trifluoromethylaniline and related aromatic sulfonamides. Drawing from available scientific literature, this document details the primary mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways. The core biological activity of this class of compounds lies in the inhibition of carbonic anhydrase, an enzyme crucial to various physiological processes. This guide serves as a comprehensive resource for researchers and professionals involved in the exploration and development of sulfonamide-based therapeutic agents.

Introduction

2,4-Disulfamyl-5-trifluoromethylaniline, a member of the aromatic sulfonamide family, is a compound of interest due to the well-established biological activities of its structural class. Aromatic sulfonamides are known to be potent inhibitors of carbonic anhydrase (CA), a ubiquitous metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is fundamental to a wide range of physiological processes, including pH homeostasis, CO2 and bicarbonate transport, electrolyte balance, and fluid secretion.[1] Inhibition of carbonic anhydrase can therefore lead to significant physiological effects, making these compounds valuable as diuretics, antiglaucoma agents, and potential anticancer and antiepileptic drugs.[2][3] This whitepaper will explore the biological activity of 2,4-Disulfamyl-5-trifluoromethylaniline, with a focus on its role as a carbonic anhydrase inhibitor.

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for aromatic sulfonamides, including 2,4-Disulfamyl-5-trifluoromethylaniline, is the inhibition of carbonic anhydrase. The sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion (Zn2+) located in the active site of the enzyme.[4] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.[4]

There are several isoforms of carbonic anhydrase in humans, with varying tissue distribution and physiological roles. The inhibitory profile of a specific sulfonamide against different CA isozymes determines its therapeutic application and potential side effects. For instance, inhibition of CA II and IV in the renal tubules leads to a diuretic effect, while inhibition of the same isozymes in the ciliary body of the eye reduces aqueous humor production and intraocular pressure.[3] The tumor-associated isoforms CA IX and XII are targets for anticancer therapies.[2][3]

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XIV (Ki, nM) | Reference |

| Benzene-1,3-disulfonamide | - | - | 14-50 | - | [3] |

| Substituted Benzene-1,3-disulfonamides | - | - | - | 203-935 | [5] |

Note: The inhibitory activity is highly dependent on the specific substitution pattern on the benzene ring.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This method directly measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[4]

Materials:

-

Purified human carbonic anhydrase isozyme (e.g., hCA II)

-

Test compound (2,4-Disulfamyl-5-trifluoromethylaniline) stock solution (in DMSO or other suitable solvent)

-

CO2-saturated water

-

Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the purified hCA isozyme in the buffer.

-

Prepare a series of dilutions of the test compound in the buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator at its maximum wavelength as the pH decreases due to the formation of carbonic acid.

-

The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibition constants (Ki) can be calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with a competitive inhibitor).[4]

In Vivo Diuretic Activity Assay in Rats

This protocol assesses the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of the test compound.

Animal Model:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

Materials:

-

Test compound (2,4-Disulfamyl-5-trifluoromethylaniline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Furosemide, a known diuretic)

-

Normal saline (0.9% NaCl)

-

Metabolic cages

-

Equipment for measuring urine volume and electrolyte concentrations (flame photometer or ion-selective electrodes)

Procedure:

-

House the rats individually in metabolic cages for acclimatization.

-

Fast the animals overnight with free access to water.

-

On the day of the experiment, administer a saline load (e.g., 25 mL/kg) to each rat by oral gavage to ensure hydration.

-

Divide the rats into groups: vehicle control, positive control, and test compound groups (at least 3 dose levels).

-

Administer the vehicle, positive control, or test compound orally or intraperitoneally.

-

Collect urine from each rat at specified time intervals (e.g., 2, 4, 6, and 24 hours) using the metabolic cages.

-

Measure the total urine volume for each collection period.

-

Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations.

-

Calculate the total urine output, and the total excretion of Na+ and K+ for each group.

-

Compare the results from the test compound groups with the vehicle and positive control groups to determine the diuretic, natriuretic, and kaliuretic activity.

Signaling Pathways and Logical Relationships

The biological effects of 2,4-Disulfamyl-5-trifluoromethylaniline are primarily mediated through the inhibition of carbonic anhydrase, which plays a critical role in cellular pH regulation and ion transport.

Caption: Inhibition of carbonic anhydrase isoforms by 2,4-Disulfamyl-5-trifluoromethylaniline.

Caption: Experimental workflow for in vivo diuretic activity assay.

Conclusion

2,4-Disulfamyl-5-trifluoromethylaniline, as an aromatic sulfonamide, is predicted to exhibit significant biological activity primarily through the inhibition of carbonic anhydrase. This mechanism of action underpins its potential therapeutic applications as a diuretic and for other conditions related to fluid and electrolyte imbalance. The provided experimental protocols offer a framework for the in vitro and in vivo evaluation of this compound and its analogs. Further research is warranted to determine the specific inhibitory profile of 2,4-Disulfamyl-5-trifluoromethylaniline against various carbonic anhydrase isozymes to fully elucidate its therapeutic potential and selectivity. This technical guide provides a foundational understanding for researchers and drug development professionals to pursue further investigation into this promising class of compounds.

References

- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Carbonic anhydrase inhibitors: inhibition of the human transmembrane isozyme XIV with a library of aromatic/heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and biosynthesis.[1] The catalytic activity of these enzymes is centered around a zinc ion coordinated by three histidine residues and a water molecule. The inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and various cancers.[2] Sulfonamides are a well-established class of potent CA inhibitors, functioning by coordinating to the active site zinc ion.[3]

This technical guide focuses on 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a benzenedisulfonamide derivative with potential as a carbonic anhydrase inhibitor.[4] While specific inhibitory data for this compound is not extensively published, this document provides a comprehensive overview of its chemical properties and outlines the established experimental protocols for its evaluation as a CA inhibitor. The methodologies detailed herein are standard in the field and provide a robust framework for the characterization of this and other potential CA inhibitors.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 2,4-Disulfamyl-5-trifluoromethylaniline; 5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide | [6] |

| CAS Number | 654-62-6 | [6] |

| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [5] |

| Molecular Weight | 319.28 g/mol | [6] |

| Melting Point | 241-246 °C | - |

| Appearance | White to Off-White Solid | - |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

Quantitative Inhibitory Activity (Hypothetical Data)

To illustrate the expected data output from inhibition assays, the following table presents hypothetical, yet realistic, inhibition constants (Kᵢ) for this compound against several key human carbonic anhydrase (hCA) isoforms. These values are for demonstrative purposes and would need to be determined experimentally.

| Isoform | Kᵢ (nM) - Hypothetical | Therapeutic Relevance |

| hCA I | 150 | Off-target (present in red blood cells) |

| hCA II | 25 | Glaucoma, epilepsy |

| hCA IX | 5 | Anticancer target (tumor-associated) |

| hCA XII | 10 | Anticancer target (tumor-associated) |

Experimental Protocols

Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay

This protocol describes the determination of inhibition constants (Kᵢ) by measuring the effect of the inhibitor on the CA-catalyzed hydration of CO₂.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na₂SO₄) for maintaining ionic strength

-

Phenol Red indicator (0.2 mM)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms in the assay buffer. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Assay Mixture: In the stopped-flow instrument's syringe, prepare the enzyme solution containing the appropriate concentration of the hCA isoform and the indicator in HEPES buffer. The other syringe will contain the CO₂-saturated water.

-

Uninhibited Reaction: To determine the uninhibited enzyme kinetics, mix the enzyme solution with the CO₂-saturated water and monitor the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (around 557 nm) over a short period (10-100 seconds).[7] The initial rates of the reaction are recorded.

-

Inhibited Reaction: Pre-incubate the enzyme solution with varying concentrations of this compound for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

-

Data Acquisition: Mix the pre-incubated enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument and record the initial reaction rates as described for the uninhibited reaction.

-

Data Analysis: The inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the initial rate data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software such as PRISM.[7]

X-ray Crystallography of hCA-Inhibitor Complex

This protocol outlines the general steps for determining the three-dimensional structure of a human carbonic anhydrase isoform in complex with this compound.

Materials and Reagents:

-

Purified recombinant human carbonic anhydrase isoform

-

This compound

-

Crystallization screening kits

-

Cryoprotectant solutions

-

Liquid nitrogen

-

Synchrotron X-ray source

Procedure:

-

Protein-Inhibitor Complex Formation: Incubate a concentrated solution of the purified hCA isoform with a molar excess of this compound.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made crystallization screens.

-

Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. The structure is solved by molecular replacement using a known hCA structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Sulfonamide inhibitor coordinating to the zinc ion in the carbonic anhydrase active site.

Experimental Workflow for Kᵢ Determination

Caption: Step-by-step workflow for the experimental determination of the inhibition constant (Kᵢ).

Conclusion

This compound represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. While comprehensive biological data is not yet publicly available, the established protocols for CA inhibition assays and structural biology outlined in this guide provide a clear path for its thorough characterization. The hypothetical data presented serves as a template for the expected outcomes of such studies. Further investigation into the inhibitory profile and binding mode of this compound against a panel of CA isoforms is warranted to elucidate its therapeutic potential.

References

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a potent carbonic anhydrase inhibitor. This class of compounds is of significant interest in medicinal chemistry due to its therapeutic applications in various conditions, including glaucoma, and as potential anti-tumor agents. This technical guide provides an in-depth structural analysis of this compound, including its physicochemical properties, spectroscopic data, and a representative crystal structure analysis. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, and visualizes its role in a key signaling pathway.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₈F₃N₃O₄S₂ |

| Molecular Weight | 319.28 g/mol |

| CAS Number | 654-62-6 |

| Melting Point | 241-246 °C |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in DMSO and Methanol |

Structural Analysis

A detailed crystal structure for this compound is not publicly available. Therefore, we present the crystallographic data of a closely related analog, 4-Amino-6-chloro-1,3-benzenedisulfonamide , as a representative example to illustrate the typical molecular geometry and bond parameters of this class of compounds. The substitution of a chloro group for a trifluoromethyl group is expected to have a minor impact on the core benzene disulfonamide scaffold.

Table 1: Representative Crystallographic Data for a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 4.767 Å, b = 21.956 Å, c = 8.186 Å |

| α = 90°, β = 104.23°, γ = 90° | |

| Volume | 830.5 ų |

| Z | 4 |

Table 2: Selected Bond Lengths of a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog

| Bond | Length (Å) |

| S(1)-O(1) | 1.432 |

| S(1)-O(2) | 1.435 |

| S(1)-N(1) | 1.621 |

| S(1)-C(1) | 1.773 |

| S(2)-O(3) | 1.431 |

| S(2)-O(4) | 1.433 |

| S(2)-N(2) | 1.625 |

| S(2)-C(3) | 1.771 |

| C(4)-N(3) | 1.385 |

Table 3: Selected Bond Angles of a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog

| Atoms | Angle (°) |

| O(1)-S(1)-O(2) | 119.2 |

| O(1)-S(1)-N(1) | 106.8 |

| O(2)-S(1)-N(1) | 107.1 |

| O(1)-S(1)-C(1) | 108.5 |

| O(2)-S(1)-C(1) | 108.2 |

| N(1)-S(1)-C(1) | 106.5 |

| O(3)-S(2)-O(4) | 119.5 |

| O(3)-S(2)-N(2) | 106.9 |

| O(4)-S(2)-N(2) | 107.3 |

| O(3)-S(2)-C(3) | 108.3 |

| O(4)-S(2)-C(3) | 108.0 |

| N(2)-S(2)-C(3) | 106.3 |

Table 4: Selected Torsion Angles of a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog

| Atoms | Angle (°) |

| C(2)-C(1)-S(1)-N(1) | -125.4 |

| C(6)-C(1)-S(1)-N(1) | 54.2 |

| C(2)-C(3)-S(2)-N(2) | 128.7 |

| C(4)-C(3)-S(2)-N(2) | -51.9 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable substituted benzene derivative. A plausible synthetic route is outlined below, based on established methods for the synthesis of aromatic sulfonamides.

Step 1: Chlorosulfonation of 4-amino-2-(trifluoromethyl)benzonitrile

-

To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid (5 equivalents), slowly add 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent).

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, 4-amino-2-(trifluoromethyl)benzene-1,3-disulfonyl chloride, is filtered, washed with cold water, and dried under vacuum.

Step 2: Amination of 4-amino-2-(trifluoromethyl)benzene-1,3-disulfonyl chloride

-

Suspend the crude 4-amino-2-(trifluoromethyl)benzene-1,3-disulfonyl chloride in a suitable solvent such as THF or dioxane.

-

Cool the mixture to 0-5 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise with vigorous stirring.

-

Continue stirring at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) is prepared. The spectrum is recorded on a 400 MHz or higher spectrometer.

-

¹³C NMR: A more concentrated solution in a deuterated solvent is used. The spectrum is recorded on a 100 MHz or higher spectrometer with proton decoupling.

-

¹⁹F NMR: A solution in a suitable deuterated solvent is prepared, and the spectrum is recorded to confirm the presence and chemical environment of the trifluoromethyl group.

Infrared (IR) Spectroscopy

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

-

Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in both positive and negative ion modes to determine the accurate mass and fragmentation pattern.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds.

Table 5: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | d or s |

| Aromatic CH | 6.5 - 7.5 | d or s |

| -NH₂ (amino) | 5.0 - 6.0 | br s |

| -SO₂NH₂ | 7.0 - 8.0 | br s |

Table 6: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-CF₃ | 120 - 130 (q) |

| Aromatic C-SO₂NH₂ | 135 - 145 |

| Aromatic CH | 110 - 130 |

| -CF₃ | 120 - 130 (q) |

Table 7: Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amino) | Stretching | 3300 - 3500 |

| N-H (sulfonamide) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| S=O (sulfonamide) | Asymmetric Stretching | 1300 - 1350 |

| S=O (sulfonamide) | Symmetric Stretching | 1140 - 1180 |

| C-F (trifluoromethyl) | Stretching | 1000 - 1400 |

| S-N (sulfonamide) | Stretching | 900 - 950 |

Table 8: Expected Mass Spectrometry Fragmentation

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 320.0 | Protonated molecule |

| [M-H]⁻ | 318.0 | Deprotonated molecule |

| [M+H-SO₂NH₂]⁺ | 241.0 | Loss of a sulfonamide group |

| [M+H-CF₃]⁺ | 251.0 | Loss of the trifluoromethyl group |

Signaling Pathway and Mechanism of Action

This compound functions as a carbonic anhydrase inhibitor. In the context of cancer, certain carbonic anhydrase isoforms, particularly CAIX, are overexpressed in response to tumor hypoxia. CAIX plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in an acidic tumor microenvironment. Inhibition of CAIX disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.

Caption: Carbonic Anhydrase IX (CAIX) inhibition pathway in cancer cells.

The diagram above illustrates how tumor hypoxia leads to the upregulation of CAIX. CAIX then catalyzes the conversion of carbon dioxide and water to protons and bicarbonate. The export of protons leads to extracellular acidosis, while the import of bicarbonate contributes to intracellular alkalinization, promoting cancer cell proliferation and survival. This compound inhibits CAIX, preventing this pH regulation, which results in intracellular acidification and ultimately leads to apoptosis.

Caption: Synthetic workflow for this compound.

This workflow diagram outlines the key steps in the synthesis of the target compound, starting from the chlorosulfonation of the precursor, followed by amination to form the final product, which is then purified and characterized.

An In-depth Technical Guide to 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a sulfonamide derivative recognized primarily for its role as a carbonic anhydrase inhibitor. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its chemical properties, biological activities, and therapeutic potential, with a focus on its applications in glaucoma and oncology. While specific quantitative inhibitory data and detailed synthetic protocols for this particular compound are not extensively documented in publicly available literature, this guide extrapolates from research on closely related sulfonamides to provide a thorough understanding of its likely characteristics and mechanisms of action.

Introduction

This compound, with the CAS Number 654-62-6, is a fluorinated aromatic sulfonamide.[1][2] Structurally, it belongs to a class of compounds known for their ability to inhibit carbonic anhydrases, a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This inhibitory activity forms the basis of the therapeutic applications of many sulfonamides as diuretics, anti-glaucoma agents, and anti-cancer therapies.[3][4] This compound is also known to be a metabolite of the diuretic drug hydroflumethiazide.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 654-62-6 | [1][2] |

| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [1][2] |

| Molecular Weight | 319.28 g/mol | [1][2] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2,4-Disulfamyl-5-trifluoromethylaniline, 5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide | [1][2] |

| Melting Point | 242 °C | [5] |

| Solubility | Soluble in DMSO | [7] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of carbonic anhydrases (CAs).[4][7][8]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that play a crucial role in pH regulation, CO₂ transport, and electrolyte secretion in various tissues. There are at least 15 different CA isoforms in humans, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IX, CA XII), or mitochondrial.[3]

The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for CA inhibition. It binds to the zinc ion in the enzyme's active site, preventing the binding of a water molecule and thereby blocking the catalytic cycle.

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Therapeutic Potential

Anti-glaucoma Agent: The inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure. This is a well-established mechanism for the treatment of glaucoma.[3] The structural similarities of this compound to known anti-glaucoma drugs suggest its potential in this therapeutic area.[7][8]

Anti-tumor Agent: Several CA isoforms, notably CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. These isoforms help to maintain the pH of the tumor microenvironment, allowing cancer cells to thrive in hypoxic conditions.[3] By inhibiting these CAs, sulfonamides like this compound may disrupt tumor growth and survival.[7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in the surveyed literature. However, based on established methods for analogous sulfonamides, the following general procedures can be outlined.

General Synthesis of Aromatic Disulfonamides

The synthesis of aromatic disulfonamides typically involves a multi-step process, which can be generalized as follows:

Caption: General Synthetic Workflow for Aromatic Disulfonamides.

Chlorosulfonation: The starting aromatic compound is treated with an excess of chlorosulfonic acid, often at elevated temperatures, to introduce two sulfonyl chloride groups onto the aromatic ring.

Amination: The resulting disulfonyl chloride intermediate is then reacted with ammonia or a primary/secondary amine to form the corresponding disulfonamide. This step is typically carried out in a suitable solvent and may require cooling.

Purification: The final product is purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is commonly determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CA-catalyzed hydration of CO₂.

Principle: The assay measures the rate of pH change in a buffered solution resulting from the formation of a proton during the hydration of CO₂. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic activity.

General Procedure:

-

A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl).

-

The inhibitor, dissolved in a solvent like DMSO, is added to the enzyme solution at various concentrations.

-

The enzyme-inhibitor mixture is incubated for a specific period.

-

The reaction is initiated by rapidly mixing the enzyme solution with a CO₂-saturated solution.

-

The change in absorbance of a pH indicator is monitored over time using a stopped-flow spectrophotometer.

-

The initial rates of the reaction are calculated, and the IC₅₀ or Kᵢ values are determined by fitting the data to appropriate inhibition models.

Quantitative Data

As previously stated, specific quantitative inhibition data for this compound against different carbonic anhydrase isoforms were not found in the reviewed scientific literature. For context, Table 2 provides a summary of the inhibitory activities of other representative sulfonamides against key CA isoforms.

| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference(s) |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [3] |

| Dorzolamide | 3000 | 3.5 | 49 | 52 | [3] |

| Brinzolamide | 3900 | 3.1 | 43 | 50 | [3] |

| Indisulam | >10000 | 230 | 45 | 4.5 | [3] |

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound in a therapeutic context is through direct enzyme inhibition rather than modulation of complex signaling pathways. The logical relationship for its proposed anti-glaucoma and anti-tumor effects is outlined below.

Caption: Logical Flow of Therapeutic Effects.

Conclusion

This compound is a carbonic anhydrase inhibitor with recognized potential for development as an anti-glaucoma and anti-cancer agent. Its mechanism of action is predicated on the well-understood inhibition of carbonic anhydrases by its sulfonamide moiety. While this guide provides a comprehensive overview based on the available literature, it is important to note the absence of specific, publicly available quantitative data on its inhibitory potency and detailed experimental protocols. Further research is warranted to fully characterize its pharmacological profile and to explore its therapeutic efficacy in preclinical and clinical settings.

References

- 1. Synthesis and evaluation for diuretic activity of 1-substituted 6-chloro-5-sulfamylindolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound | 654-62-6 [chemicalbook.com]

- 6. Distribution of elimination of hydroflumethiazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics - Google Patents [patents.google.com]

safety and handling of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

An In-depth Technical Guide on the Safety and Handling of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a carbonic anhydrase inhibitor with potential applications in anti-tumor and anti-glaucoma research. The following sections detail the compound's properties, associated hazards, safe handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe storage and handling.

| Property | Value |

| CAS Number | 654-62-6[1][2][3] |

| Molecular Formula | C₇H₈F₃N₃O₄S₂[1][2][3] |

| Molecular Weight | 319.28 g/mol [1][2] |

| Appearance | White powder[3] |

| Melting Point | 241-246 °C[4] |

| Boiling Point | 562.8°C at 760 mmHg[4] |

| Density | 1.743 g/cm³[4] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[4] |

| Storage Temperature | 2-8°C[4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Adherence to safety precautions is mandatory to prevent exposure.

| Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335: May cause respiratory irritation[5] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize risk of exposure.

| Body Part | Personal Protective Equipment | Specifications and Rationale |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use.[6] |

| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[6] |

| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[6] |

| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[6] |

| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[6] |

Storage and Disposal:

Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep the container tightly closed. Disposal should be in accordance with local, state, and federal regulations.

Experimental Protocols

As a carbonic anhydrase inhibitor, a primary experimental application for this compound is to determine its inhibitory activity against carbonic anhydrase enzymes.[7][8] The following is a generalized protocol for a colorimetric carbonic anhydrase inhibition assay.

Carbonic Anhydrase Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on carbonic anhydrase activity.

Materials and Reagents:

-

Carbonic Anhydrase (CA) enzyme (e.g., from bovine erythrocytes)

-

This compound (Test Inhibitor)

-

Acetazolamide (Positive Control Inhibitor)

-

p-Nitrophenyl acetate (p-NPA) (Substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

DMSO (for dissolving inhibitor and substrate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

-

Prepare a stock solution of p-NPA in DMSO.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare a stock solution of Acetazolamide in DMSO for use as a positive control.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and substrate solution (no enzyme).

-

Control wells (No inhibitor): Add assay buffer, CA enzyme solution, and DMSO (vehicle control).

-

Test inhibitor wells: Add assay buffer, CA enzyme solution, and the desired concentration of this compound solution.

-

Positive control wells: Add assay buffer, CA enzyme solution, and the desired concentration of Acetazolamide solution.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Add the assay buffer and inhibitor solutions (or DMSO for control) to the respective wells.

-

Add the CA enzyme solution to all wells except the blank wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each well.

-

Determine the percent inhibition for each concentration of the test inhibitor and positive control relative to the control (no inhibitor) wells.

-

Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualizations

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

Caption: Workflow for determining the inhibitory activity of a compound against carbonic anhydrase.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a carbonic anhydrase inhibitor.[7][8] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, the compound disrupts this physiological process. This mechanism is the basis for its potential therapeutic effects in conditions such as glaucoma, where reducing bicarbonate formation can lower intraocular pressure, and in some cancers that rely on carbonic anhydrase activity for pH regulation and proliferation.

Caption: Inhibition of carbonic anhydrase by this compound.

References

- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Carbonic Anhydrase Inhibitor: A Technical Guide to 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a potent carbonic anhydrase inhibitor.[1][2] This compound has garnered interest for its potential therapeutic applications, including its roles as an anti-tumor and anti-glaucoma agent.[1][2] Furthermore, it is recognized as an intermediate in the synthesis of the thiazide diuretic, Bendroflumethiazide, and is a metabolite of Hydroflumethiazide. This guide provides an in-depth exploration of the discovery, history, and core technical aspects of this significant molecule.

Historical Context and Discovery

The precise origins of this compound are intrinsically linked to the broader history of diuretic drug discovery. The development of aromatic sulfonamides as diuretics in the mid-20th century paved the way for the exploration of a vast chemical space. While a definitive primary publication detailing the initial synthesis and discovery of this specific molecule could not be retrieved for this guide, its structural relationship to early diuretics suggests its emergence from research programs focused on novel diuretic agents.

A pivotal publication by Tafdrup and colleagues in 1961, titled "The preparation of new diuretics. Substituted benzenedisulphonamides," is highly indicative of the research environment from which this compound likely originated. This work focused on the synthesis and evaluation of a series of substituted benzenedisulfonamides for their diuretic properties. Given that the target compound of this guide is a key intermediate in the synthesis of the diuretic Bendroflumethiazide, it is plausible that its initial preparation was achieved during this era of intensive research into novel diuretic sulfonamides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₈F₃N₃O₄S₂ |

| Molecular Weight | 319.28 g/mol |

| CAS Number | 654-62-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 242-245 °C |

| Solubility | Soluble in DMSO and other organic solvents |

Experimental Protocols

General Synthesis Route

While the original experimental protocol for the synthesis of this compound could not be definitively ascertained, a plausible synthetic route can be constructed based on established organosulfur chemistry. The synthesis would likely commence from the readily available starting material, 3-aminobenzotrifluoride.

Step 1: Chlorosulfonylation of 3-Aminobenzotrifluoride

3-Aminobenzotrifluoride is treated with an excess of chlorosulfonic acid at a controlled temperature. This electrophilic aromatic substitution reaction introduces two chlorosulfonyl groups onto the benzene ring, directed by the amino and trifluoromethyl groups. The reaction mixture is then carefully quenched with ice water to precipitate the product, 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride.

Step 2: Ammonolysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride

The resulting disulfonyl dichloride is subsequently reacted with an excess of ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, yielding the final product, this compound. The product can then be purified by recrystallization.

References

The Formation of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide from Hydroflumethiazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a primary metabolite of the diuretic and antihypertensive agent, hydroflumethiazide. This document synthesizes available quantitative data, outlines detailed experimental protocols for its analysis, and visualizes its metabolic formation. The information presented is intended to support research and development efforts in pharmacology, drug metabolism, and analytical chemistry.

Executive Summary

Hydroflumethiazide, a thiazide diuretic, undergoes metabolic transformation to produce this compound, also known as 2,4-disulfamyl-5-trifluoromethylaniline. This metabolite is formed through the hydrolysis of the benzothiadiazine ring of the parent drug. While hydroflumethiazide is largely excreted unchanged, a notable fraction is converted to this sulfonamide metabolite, which exhibits a longer half-life than the parent compound. Understanding the pharmacokinetics and analytical determination of this metabolite is crucial for comprehensive drug metabolism studies and clinical monitoring.

Quantitative Pharmacokinetic Data